molecular formula C28H32ClN7O B15603199 FRAX1036

FRAX1036

Número de catálogo: B15603199
Peso molecular: 518.1 g/mol
Clave InChI: RYCBSFIKWACFBY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

FRAX1036 is a useful research compound. Its molecular formula is C28H32ClN7O and its molecular weight is 518.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

6-[2-chloro-4-(6-methylpyrazin-2-yl)phenyl]-8-ethyl-2-[2-(1-methylpiperidin-4-yl)ethylamino]pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32ClN7O/c1-4-36-26-21(16-32-28(34-26)31-10-7-19-8-11-35(3)12-9-19)13-23(27(36)37)22-6-5-20(14-24(22)29)25-17-30-15-18(2)33-25/h5-6,13-17,19H,4,7-12H2,1-3H3,(H,31,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCBSFIKWACFBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=C(C=C3)C4=NC(=CN=C4)C)Cl)NCCC5CCN(CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

FRAX1036: A Selective Inhibitor of Group I p21-Activated Kinases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

p21-activated kinases (PAKs) are a family of serine/threonine kinases that are crucial mediators of cellular signaling downstream of the Rho family of small GTPases, Rac and Cdc42. The six identified PAK isoforms are categorized into two groups: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6). Group I PAKs, in particular, have been implicated in a multitude of cellular processes, including cytoskeletal dynamics, cell motility, survival, and proliferation.[1][2][3][4] Dysregulation of Group I PAK signaling is frequently observed in various human cancers, making them attractive targets for therapeutic intervention.[1][2] FRAX1036 is a potent and selective small molecule inhibitor of Group I PAKs, demonstrating significant potential in preclinical cancer models.[5][6][7] This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Data Presentation

Biochemical Potency

This compound exhibits potent inhibitory activity against Group I PAKs, with significantly less activity against the Group II member PAK4. The inhibitory constant (Ki) values are summarized in the table below.

KinaseKi (nM)
PAK123.3[5][8]
PAK272.4[5][8]
PAK42,400[8]
Cellular Activity

This compound demonstrates cellular efficacy by inhibiting the phosphorylation of downstream substrates of Group I PAKs and inducing apoptosis in cancer cell lines with amplified PAK1.

Cell LineConcentrationEffect
MDA-MB-175 (Breast Cancer)2.5 - 5 µMInhibition of MEK1-S298 and CRAF-S338 phosphorylation[5]
MDA-MB-175 (Breast Cancer)Not SpecifiedInduction of apoptosis[5]
OVCAR-3 (Ovarian Cancer)Not SpecifiedUpregulation of p53 and p21, downregulation of cyclin B1[5]

Experimental Protocols

Biochemical Kinase Assay (Z'-LYTE™)

This protocol outlines a method for determining the in vitro potency of this compound against Group I PAKs using a fluorescence resonance energy transfer (FRET)-based assay.

Materials:

  • Recombinant human PAK1, PAK2

  • Z'-LYTE™ Kinase Assay Kit - Ser/Thr 19 Peptide

  • This compound

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 384-well plate, add the diluted this compound, recombinant PAK enzyme, and the FRET peptide substrate.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each enzyme.

  • Incubate for 1 hour at room temperature.

  • Stop the reaction by adding the Z'-LYTE™ development reagent.

  • Incubate for 1 hour at room temperature to allow for the development of the FRET signal.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.

  • Calculate the ratio of acceptor to donor emission to determine the extent of peptide phosphorylation.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be used to calculate the Ki.

Western Blot Analysis of Cellular Signaling

This protocol describes the analysis of protein expression and phosphorylation in cell lysates following treatment with this compound.

Materials:

  • MDA-MB-175 or OVCAR-3 cells

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-MEK (S298), anti-p-CRAF (S338), anti-p53, anti-p21, anti-cyclin B1, and loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed MDA-MB-175 or OVCAR-3 cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).[5][7]

  • Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control to determine the relative changes in protein expression or phosphorylation.

In Vivo Ovarian Cancer Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in an OVCAR-3 xenograft model.

Materials:

  • Female immunodeficient mice (e.g., SCID or nude mice)

  • OVCAR-3 cells

  • Matrigel (optional)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Calipers

Procedure:

  • Subcutaneously inject OVCAR-3 cells (e.g., 5 x 10^6 cells) into the flank of each mouse. The cells can be resuspended in a mixture of media and Matrigel to promote tumor formation.

  • Monitor the mice for tumor growth.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[9]

  • Administer this compound (e.g., 20 mg/kg) or vehicle daily via oral gavage.[9]

  • Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume using the formula: (Length x Width²)/2.[9]

  • Monitor the body weight and overall health of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting or immunohistochemistry).

  • Compare the tumor growth rates between the this compound-treated and control groups to assess the anti-tumor efficacy.

Mandatory Visualizations

Signaling Pathways

Group_I_PAK_Signaling Rac_Cdc42 Rac/Cdc42 Group_I_PAKs Group I PAKs (PAK1, PAK2, PAK3) Rac_Cdc42->Group_I_PAKs Activates MEK1 MEK1 Group_I_PAKs->MEK1 Phosphorylates (S298) CRAF C-RAF Group_I_PAKs->CRAF Phosphorylates (S338) p53 p53 Group_I_PAKs->p53 Inhibits (indirectly) This compound This compound This compound->Group_I_PAKs Inhibits ERK ERK MEK1->ERK CRAF->MEK1 Cell_Cycle_Progression Cell Cycle Progression ERK->Cell_Cycle_Progression Apoptosis_Inhibition Apoptosis Inhibition ERK->Apoptosis_Inhibition p21 p21 p53->p21 Activates Apoptosis_Induction Apoptosis Induction p53->Apoptosis_Induction Cyclin_B1 Cyclin B1 p21->Cyclin_B1 Inhibits Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest

Caption: Group I PAK signaling pathway and points of intervention by this compound.

Experimental Workflow

Experimental_Workflow Biochemical_Assay Biochemical Kinase Assay (Determine Ki) Cell_Based_Assay Cell-Based Assays (e.g., Western Blot, Apoptosis Assay) Biochemical_Assay->Cell_Based_Assay Informs cellular studies MDA_MB_175 MDA-MB-175 Cells (PAK1 amplified) Cell_Based_Assay->MDA_MB_175 OVCAR_3 OVCAR-3 Cells Cell_Based_Assay->OVCAR_3 In_Vivo_Study In Vivo Xenograft Study (e.g., OVCAR-3 model) MDA_MB_175->In_Vivo_Study OVCAR_3->In_Vivo_Study Efficacy_Evaluation Efficacy Evaluation (Tumor Growth Inhibition) In_Vivo_Study->Efficacy_Evaluation

Caption: A logical workflow for the characterization of this compound.

Conclusion

This compound is a valuable research tool for investigating the roles of Group I PAKs in normal physiology and disease. Its selectivity and potency make it a strong candidate for further preclinical and potentially clinical development as an anti-cancer therapeutic, particularly in tumors with PAK1 amplification or hyperactivation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute studies aimed at further elucidating the therapeutic potential of targeting Group I PAKs with this compound.

References

The Central Role of PAK1 in Orchestrating Cytoskeletal Dynamics and Cell Motility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

P21-activated kinase 1 (PAK1), a serine/threonine kinase, stands as a critical nexus in intracellular signaling, translating extracellular cues into dynamic cytoskeletal rearrangements that drive cell motility. As a key effector of the Rho GTPases, Rac1 and Cdc42, PAK1 is intricately involved in a spectrum of cellular processes including the regulation of actin and microtubule networks, focal adhesion turnover, and the formation of protrusive structures like lamellipodia and filopodia. Its dysregulation is frequently implicated in pathological conditions, notably in cancer metastasis, making it a compelling target for therapeutic intervention. This in-depth technical guide delineates the multifaceted role of PAK1 in cytoskeletal dynamics and cell motility, presenting its core signaling pathways, quantitative data on its functional impact, and detailed experimental protocols for its study.

Introduction

Cell migration is a fundamental biological process, essential for embryonic development, tissue repair, and immune surveillance. It is also a hallmark of cancer invasion and metastasis. This complex process requires the precise and coordinated regulation of the cell's cytoskeleton, a dynamic network of protein filaments, primarily actin and microtubules. P21-activated kinase 1 (PAK1) has emerged as a master regulator in this context, acting as a central hub that integrates signals from small GTPases to modulate cytoskeletal architecture and dynamics, thereby controlling cell movement.[1][2][3] This guide provides a comprehensive overview of the mechanisms by which PAK1 executes these functions, offering insights for researchers and professionals in drug development.

The PAK1 Signaling Axis in Cytoskeletal Regulation

PAK1 is a primary effector of the Rho family GTPases, Rac1 and Cdc42.[4][5] In its inactive state, PAK1 exists as an autoinhibited dimer.[5] The binding of active, GTP-bound Rac1 or Cdc42 to the p21-binding domain (PBD) of PAK1 disrupts this autoinhibition, leading to a conformational change, autophosphorylation, and subsequent kinase activation.[1][6] Once activated, PAK1 phosphorylates a diverse array of downstream substrates that directly or indirectly regulate the cytoskeleton.

Regulation of the Actin Cytoskeleton

PAK1's influence on the actin cytoskeleton is paramount for cell motility. It governs the formation of lamellipodia and filopodia, protrusive structures that are essential for directed cell movement.[7][8] This regulation is achieved through the phosphorylation of several key actin-binding proteins.

A primary pathway involves the phosphorylation and activation of LIM kinase 1 (LIMK1).[9][10][11] Activated LIMK1, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[9][12] The inhibition of cofilin's severing activity leads to the stabilization of actin filaments at the leading edge, promoting the formation of protrusive structures.[11][13]

Furthermore, PAK1 can directly phosphorylate other actin-associated proteins, including filamin A, which is essential for the cross-linking of actin filaments into a functional network.[2][14] PAK1 also influences myosin-based contractility through the phosphorylation of myosin light chain kinase (MLCK), which can lead to a decrease in stress fiber formation and the disassembly of focal adhesions, processes necessary for the dynamic nature of a migrating cell.[15]

Modulation of the Microtubule Network

Beyond its well-established role in actin dynamics, PAK1 also contributes to the regulation of the microtubule cytoskeleton.[16] It can phosphorylate and inactivate stathmin (also known as Op18), a microtubule-destabilizing protein.[14][17] This leads to an increase in microtubule polymerization and stability, which is crucial for establishing and maintaining cell polarity during directed migration.[18] PAK1 has also been shown to interact with and phosphorylate tubulin cofactor B (TCoB), a protein involved in the assembly of α/β-tubulin heterodimers, further highlighting its role in regulating microtubule dynamics.[16] The coordinated regulation of both actin and microtubules by PAK1 is essential for processes such as the reorientation of the microtubule-organizing center (MTOC) towards the direction of cell movement.[16][19]

Control of Focal Adhesion Dynamics

Cell migration necessitates a dynamic interplay between protrusion and adhesion. PAK1 plays a crucial role in regulating focal adhesions, the protein complexes that link the actin cytoskeleton to the extracellular matrix.[20][21] PAK1 activity promotes the turnover of focal adhesions, a process required for both the extension of the leading edge and the retraction of the cell rear.[20][22] This is achieved, in part, through the phosphorylation of paxillin (B1203293), a key component of focal adhesions.[20] PAK1-mediated phosphorylation of paxillin can modulate its interactions with other focal adhesion proteins, thereby influencing adhesion assembly and disassembly rates.[20][23]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions orchestrated by PAK1, the following diagrams have been generated using the DOT language.

PAK1_Activation_and_Downstream_Signaling Extracellular Signals Extracellular Signals Rac1/Cdc42 (GTP) Rac1/Cdc42 (GTP) PAK1 (Active) PAK1 (Active) Rac1/Cdc42 (GTP)->PAK1 (Active) Activates LIMK1 LIMK1 PAK1 (Active)->LIMK1 Phosphorylates Stathmin (Inactive) Stathmin (Inactive) PAK1 (Active)->Stathmin (Inactive) Phosphorylates Paxillin Paxillin PAK1 (Active)->Paxillin Phosphorylates Cofilin (Inactive) Cofilin (Inactive) LIMK1->Cofilin (Inactive) Phosphorylates Actin Dynamics Actin Dynamics Cofilin (Inactive)->Actin Dynamics Regulates Microtubule Dynamics Microtubule Dynamics Stathmin (Inactive)->Microtubule Dynamics Regulates Focal Adhesion Turnover Focal Adhesion Turnover Paxillin->Focal Adhesion Turnover Regulates Experimental_Workflow_PAK1_Motility Cell Culture Cell Culture PAK1 Modulation PAK1 Modulation Migration/Invasion Assay Migration/Invasion Assay PAK1 Modulation->Migration/Invasion Assay Immunofluorescence Immunofluorescence PAK1 Modulation->Immunofluorescence Western Blot Western Blot PAK1 Modulation->Western Blot Live-cell Imaging Live-cell Imaging PAK1 Modulation->Live-cell Imaging Data Analysis Data Analysis Migration/Invasion Assay->Data Analysis Immunofluorescence->Data Analysis Western Blot->Data Analysis Live-cell Imaging->Data Analysis

References

Methodological & Application

Application Note: Determining the Effective Concentration of FRAX1036 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

FRAX1036 is a potent and selective small molecule inhibitor of Group I p21-activated kinases (PAKs), with high biochemical potency against PAK1 (Ki = 23.3 nM) and PAK2 (Ki = 72.4 nM).[1][2] PAKs are critical signaling nodes downstream of Rac and Cdc42 GTPases, playing significant roles in cell proliferation, survival, motility, and cytoskeletal organization.[3][4][5] Dysregulation of the PAK1 signaling pathway is implicated in numerous cancers, making it a compelling therapeutic target.[4][6][7]

This application note provides a comprehensive guide for researchers to determine the effective concentration of this compound in various cell culture models. Establishing an optimal dose is crucial for ensuring on-target effects while minimizing off-target toxicity. We present a logical workflow, detailed experimental protocols, and a summary of known effective concentrations in different cancer cell lines.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting the kinase activity of Group I PAKs. PAK1 is activated by various extracellular stimuli and, in turn, phosphorylates a wide array of downstream substrates.[7] This initiates cascades that promote cell survival, regulate cytoskeletal remodeling, and drive cell cycle progression.[3][6][8] Key downstream pathways affected by PAK1 inhibition include the Raf/MEK/ERK and Akt signaling cascades.[8][9][10] Inhibition of PAK1 with this compound can lead to decreased phosphorylation of substrates like MEK1 and CRAF, cell cycle arrest, and ultimately, apoptosis in sensitive cell lines.[1][3]

PAK1_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects cluster_outcomes Cellular Outcomes Growth Factors Growth Factors Rho GTPases (Rac1/Cdc42) Rho GTPases (Rac1/Cdc42) PAK1 PAK1 Rho GTPases (Rac1/Cdc42)->PAK1 Raf-MEK-ERK Pathway Raf-MEK-ERK Pathway Cell Proliferation Cell Proliferation Raf-MEK-ERK Pathway->Cell Proliferation Akt Pathway Akt Pathway Cell Survival Cell Survival Akt Pathway->Cell Survival Cytoskeletal Remodeling Cytoskeletal Remodeling Cell Motility Cell Motility Cytoskeletal Remodeling->Cell Motility Apoptosis Regulation (e.g., BAD) Apoptosis Regulation (e.g., BAD) Apoptosis Regulation (e.g., BAD)->Cell Survival PAK1->Raf-MEK-ERK Pathway PAK1->Akt Pathway PAK1->Cytoskeletal Remodeling PAK1->Apoptosis Regulation (e.g., BAD) This compound This compound This compound->PAK1

Caption: Simplified PAK1 signaling pathway and the inhibitory action of this compound.

Recommended Experimental Workflow

To determine the effective concentration of this compound, we recommend a two-phase approach. The first phase establishes the cytotoxic or cytostatic concentration range by measuring cell viability. The second phase validates on-target activity by assessing the phosphorylation status of known PAK1 downstream substrates.

Experimental_Workflow cluster_phase1 Phase 1: Determine Growth Inhibition (IC50) cluster_phase2 Phase 2: Validate Target Engagement Start Start: Select Cell Line P1_1 Dose-Response Treatment (e.g., 0.01 to 10 µM this compound) Start->P1_1 P1_2 Cell Viability Assay (e.g., MTT, CellTiter-Glo) (48-96 hours) P1_1->P1_2 P1_3 Calculate IC50 Value P1_2->P1_3 P2_1 Treat Cells with Range of Doses (e.g., 0.5x, 1x, 2x IC50) P1_3->P2_1 Inform Dosing for Phase 2 P2_2 Short-Term Incubation (e.g., 2-24 hours) P2_1->P2_2 P2_3 Western Blot Analysis (p-MEK, p-CRAF, p-PAK1) P2_2->P2_3 End Select Effective Concentration P2_3->End

Caption: Workflow for determining the effective concentration of this compound.

Summary of Reported Effective Concentrations

The effective concentration of this compound is cell-type dependent. Below is a summary of concentrations reported in the literature. This table can serve as a starting point for designing a dose-response experiment.

Cell LineCancer Type / ModelParameterEffective ConcentrationReference
MDA-MB-175Breast Cancer (PAK1-amplified)Inhibition of substrate phosphorylation2.5 - 5 µM[1][11]
HEI-193Schwannoma (Merlin-deficient)IC50 (Proliferation, 72h)1.6 µM[10]
MS02Murine Schwannoma (Merlin-deficient)IC50 (Proliferation, 72h)162 nM[10]
OVCAR-3Ovarian CancerUsed in combination studies3 µM[9]
HCC2911Breast CancerUsed in apoptosis assays2.5 µM[2]
U2OSOsteosarcomaApoptosis & microtubule organizationNot specified, but effective[2]
NSCLC CellsNon-Small Cell Lung CancerUsed in combination studies10 µM[2]

Experimental Protocols

Protocol 1: Cell Viability Assay to Determine IC50

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound using a common cell viability reagent like MTT or a luminescence-based assay like CellTiter-Glo.

Materials:

  • Selected cell line

  • Complete cell culture medium

  • 96-well clear or white-walled microplates

  • This compound stock solution (e.g., 10 mM in fresh DMSO)[1]

  • Vehicle control (DMSO)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density appropriate for the cell line to ensure they are in the exponential growth phase at the end of the experiment (e.g., 2,000-10,000 cells/well). Allow cells to adhere overnight.[12]

  • Inhibitor Preparation: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 0.01 µM to 10 µM. Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.

  • Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for a desired period, typically 48 to 96 hours, at 37°C in a 5% CO2 incubator.[12]

  • Viability Measurement:

    • For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with a solubilization solution and read the absorbance.[12]

    • For CellTiter-Glo Assay: Equilibrate the plate and reagent to room temperature. Add the CellTiter-Glo reagent to each well, mix, and measure luminescence according to the manufacturer's protocol.[10]

  • Data Analysis: Normalize the data to the vehicle-treated control wells (set to 100% viability). Plot the percent viability against the log of the inhibitor concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[12]

Protocol 2: Western Blot for Target Engagement

This protocol validates that this compound is inhibiting its intended target, PAK1, by measuring the phosphorylation of its downstream effectors.

Materials:

  • Selected cell line

  • 6-well plates

  • This compound stock solution

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies (e.g., anti-phospho-PAK1 (Thr423), anti-phospho-MEK1 (Ser298), anti-phospho-CRAF (Ser338), and their total protein counterparts)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at concentrations around the predetermined IC50 (e.g., 0.5x, 1x, and 2x IC50) and a vehicle control for a shorter duration (e.g., 2 to 24 hours).[1][10][11]

  • Cell Lysis: After treatment, place the plates on ice and wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.[12]

  • Protein Quantification: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[12]

  • Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody (e.g., anti-phospho-MEK1) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply ECL substrate to visualize the bands using a chemiluminescence imaging system.[12]

  • Data Analysis: Quantify the band intensities for the phosphorylated protein and normalize to a loading control (e.g., GAPDH or β-actin) or the total protein level for that target. A dose-dependent decrease in the phosphorylation of PAK1 substrates will confirm target engagement.[12]

References

Application Notes and Protocols for In Vivo Administration of FRAX1036 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo dosage and administration of FRAX1036, a pan-Group A p21-activated kinase (PAK) inhibitor, in various mouse models based on preclinical research. The provided protocols are intended to serve as a guide for designing and executing similar experiments.

Summary of In Vivo Dosage and Administration

This compound has been evaluated in mouse models of Neurofibromatosis Type 2 (NF2) and ovarian cancer. The dosage, formulation, and administration route have varied between studies, influencing the observed pharmacokinetic and pharmacodynamic effects.

Table 1: this compound In Vivo Dosage and Administration in Mouse Models
Mouse ModelDosageAdministration RouteFrequencyDurationVehicleKey Outcomes
Neurofibromatosis Type 2 (NF2) Genetically Engineered Mouse Model (Nf2-cKO)30 mg/kgOral GavageDaily12 weeks20% (2-hydroxypropyl)-β-cyclodextrin in 50 mM citrate (B86180) buffer (pH 3.0)Insignificant efficacy in improving the NF2-like phenotype. Transient, non-durable reduction in pPAK1/2 levels 6 hours post-dose.[1][2]
Ovarian Cancer Xenograft (OVCAR-3)30 mg/kgOral GavageDailyNot specified in detailNot specified in detailPreviously shown to significantly decrease tumor growth.[3]
Ovarian Cancer Xenograft (OVCAR-3)20 mg/kgOral GavageDaily22 daysVehicle control used, but specific formulation not detailed.In combination with Rottlerin (20 mg/kg), significantly reduced mean tumor volume compared to either agent alone.[3]
Table 2: Pharmacokinetic and Safety Profile of this compound in Mice
ParameterValueMouse Model Context
Maximum Tolerated Dose (MTD)Doses > 45 mg/kg were not tolerated.Ovarian cancer xenograft model.[3][4]
Pharmacodynamic EffectTransient reduction of pPAK1/2 at 6 hours post-dose.NF2 mouse model at 30 mg/kg.[1][2]
In Vitro Potency (Ki)PAK1: 23.3 nM, PAK2: 72.4 nM, PAK4: 2.4 µMBiochemical assay.[5]

Experimental Protocols

The following are detailed methodologies for key experiments involving the in vivo administration of this compound in mouse models.

Protocol 1: Preparation and Administration of this compound for Oral Gavage

This protocol is based on the formulation used in the NF2 mouse model study.[1]

Materials:

  • This compound (C28H32ClN7O; M.W. 518.05)

  • (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD)

  • Citrate buffer (50 mM, pH 3.0)

  • Sterile water for injection

  • Weighing scale and appropriate personal protective equipment (PPE)

  • Magnetic stirrer and stir bar

  • pH meter

  • Sterile tubes for storage

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes (1 mL)

Procedure:

  • Vehicle Preparation:

    • Prepare a 50 mM citrate buffer and adjust the pH to 3.0 using citric acid and sodium citrate.

    • To the citrate buffer, add (2-hydroxypropyl)-β-cyclodextrin to a final concentration of 20% (w/v).

    • Stir the solution until the HP-β-CD is completely dissolved. This may require gentle warming.

    • Filter-sterilize the vehicle using a 0.22 µm filter.

  • This compound Formulation:

    • On the day of administration, weigh the required amount of this compound based on the number of mice and the target dose (e.g., 30 mg/kg).

    • Suspend the weighed this compound powder in the prepared 20% HP-β-CD in 50 mM citrate buffer vehicle.

    • Vortex or sonicate the suspension to ensure it is homogeneous before each administration. The aim is to achieve a plasma concentration of at least 0.5 µM at 24 hours.[1]

  • Oral Gavage Administration:

    • Weigh each mouse to determine the exact volume of the this compound suspension to be administered.

    • Gently restrain the mouse.

    • Insert the ball-tipped gavage needle carefully into the esophagus.

    • Slowly administer the calculated volume of the drug suspension.

    • Monitor the mouse briefly after administration to ensure no adverse reactions.

Protocol 2: Ovarian Cancer Xenograft Model and Treatment

This protocol is adapted from the study on this compound in combination with Rottlerin.[3]

Materials:

  • Six-week-old female SCID mice

  • OVCAR-3 human ovarian cancer cells

  • Matrigel (optional, but often used to support initial tumor growth)

  • Phosphate-buffered saline (PBS) or appropriate cell culture medium

  • This compound

  • Rottlerin (if used in combination)

  • Vehicle for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Harvest OVCAR-3 cells and resuspend them in sterile PBS or culture medium at a concentration of 5 x 10^7 cells/mL.

    • Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring and Group Allocation:

    • Allow tumors to develop. Monitor the mice twice a week.

    • Once a palpable tumor is identified and reaches a volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Rottlerin alone, Combination).[3]

    • Measure tumor length (L) and width (W) with calipers. Calculate tumor volume using the formula: (L x W²)/2.

  • Drug Administration:

    • Prepare this compound at the desired concentration (e.g., 20 mg/kg) for oral gavage as described in Protocol 1.

    • Administer the treatment daily via oral gavage for the duration of the study (e.g., 22 days).[3]

  • Efficacy Assessment:

    • Measure tumor volumes twice a week throughout the treatment period.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blotting).

Protocol 3: Pharmacodynamic Analysis of PAK Inhibition

This protocol outlines the steps to assess the inhibition of PAK1/2 phosphorylation in tumor tissue.[1][2]

Materials:

  • Treated and vehicle-control mice

  • Surgical tools for tissue collection

  • Liquid nitrogen or dry ice for snap-freezing

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Homogenizer

  • Antibodies: anti-pPAK1(Thr423)/pPAK2(Thr402), anti-total PAK1, anti-total PAK2, and loading control (e.g., anti-GAPDH or anti-β-actin)

  • Western blotting equipment and reagents

  • Immunohistochemistry (IHC) reagents

Procedure:

  • Tissue Collection:

    • Euthanize mice at specific time points after the final drug dose (e.g., 2, 6, and 24 hours) to assess the duration of target inhibition.[1][2]

    • Excise the tumors or target tissues (e.g., dorsal root ganglia in the NF2 model).[1]

    • For Western blotting, snap-freeze the tissues in liquid nitrogen and store at -80°C.

    • For IHC, fix the tissues in 10% neutral buffered formalin.

  • Western Blot Analysis:

    • Homogenize the frozen tissues in lysis buffer.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Perform SDS-PAGE, transfer to a membrane, and probe with primary antibodies against pPAK1/2 and total PAK1/2.

    • Use an appropriate loading control to normalize the results.

    • Quantify band intensities to determine the level of PAK inhibition.

  • Immunohistochemistry:

    • Process the formalin-fixed tissues, embed in paraffin, and section.

    • Perform antigen retrieval and block endogenous peroxidases.

    • Incubate sections with the primary antibody against pPAK1/2.

    • Use a suitable secondary antibody and detection system.

    • Counterstain with hematoxylin.

    • Image the slides and quantify the staining intensity in the target cells.

Visualizations

Signaling Pathway of PAK1 and Downstream Effectors

PAK1_Signaling_Pathway Rac1_Cdc42 Rac1/Cdc42 PAK1 PAK1 Rac1_Cdc42->PAK1 Activates MEK MEK PAK1->MEK AKT AKT PAK1->AKT Beta_Catenin β-Catenin PAK1->Beta_Catenin ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT->Proliferation Beta_Catenin->Proliferation This compound This compound This compound->PAK1

Caption: Simplified signaling pathway of PAK1 activation and its downstream pro-proliferative effectors.

Experimental Workflow for In Vivo this compound Studies

Experimental_Workflow start Start: Tumor Cell Implantation (e.g., OVCAR-3 in SCID mice) tumor_growth Tumor Growth Monitoring (to 150-200 mm³) start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Oral Gavage (e.g., Vehicle, 20 mg/kg this compound) randomization->treatment monitoring Tumor Volume Measurement (Twice weekly) treatment->monitoring 22 days monitoring->treatment endpoint End of Study (e.g., Day 22) monitoring->endpoint analysis Tumor Excision and Analysis (Weight, IHC, Western Blot) endpoint->analysis

Caption: General experimental workflow for a xenograft mouse model study with this compound.

Logical Relationship of Combination Therapy

Combination_Therapy This compound This compound (20 mg/kg) Tumor_Growth Ovarian Cancer Tumor Growth This compound->Tumor_Growth Inhibits Rottlerin Rottlerin (20 mg/kg) Rottlerin->Tumor_Growth Inhibits Combination This compound + Rottlerin Inhibition Significant Inhibition Combination->Inhibition Inhibition->Tumor_Growth Strongly Inhibits

Caption: Logical diagram illustrating the enhanced effect of combination therapy.

References

Application Notes and Protocols for Studying Neurofibromatosis Type 2 (NF2) using FRAX1036

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurofibromatosis Type 2 (NF2) is an autosomal dominant genetic disorder caused by mutations in the NF2 gene, which encodes the tumor suppressor protein Merlin.[1][2] Loss of functional Merlin leads to the development of multiple tumors in the central and peripheral nervous systems, most commonly bilateral vestibular schwannomas, as well as meningiomas and ependymomas.[1][3] Merlin deficiency results in the dysregulation of several signaling pathways critical for cell growth, proliferation, and survival.[2][4][5] One of the key pathways affected is the p21-activated kinase (PAK) signaling cascade. In the absence of functional Merlin, Group I PAKs (PAK1, PAK2, and PAK3) become hyperactivated, promoting tumorigenesis.[6][7][8]

FRAX1036 is a potent, ATP-competitive, small-molecule inhibitor of Group I PAKs. It exhibits selectivity for PAK1 and PAK2 over PAK4.[8] By inhibiting the kinase activity of PAK1 and PAK2, this compound presents a targeted therapeutic strategy to counteract the effects of Merlin loss in NF2-associated tumors. These application notes provide a summary of the mechanism of action of this compound, quantitative data on its efficacy, and detailed protocols for its use in preclinical studies of NF2.

This compound Mechanism of Action in NF2

The tumor suppressor Merlin acts as a negative regulator of Group I PAKs.[7][8] In healthy cells, Merlin binds to and inhibits PAKs, preventing their activation. When the NF2 gene is mutated, the resulting non-functional Merlin protein is unable to suppress PAK activity. This leads to constitutive activation of PAK1 and PAK2, which in turn promotes cell proliferation and survival through downstream signaling cascades, including the MAPK/ERK pathway.[6][8]

This compound is a pan-Group I PAK inhibitor that targets the ATP-binding pocket of these kinases, effectively blocking their catalytic activity. By inhibiting PAK1 and PAK2, this compound aims to restore normal signaling in Merlin-deficient cells, thereby reducing tumor cell proliferation and promoting apoptosis.

cluster_0 Normal Cell (NF2+/+) cluster_1 NF2-Deficient Cell (NF2-/-) Merlin Merlin (Functional) PAK1_2 PAK1 / PAK2 (Inactive) Merlin->PAK1_2 Inhibition Proliferation_Normal Controlled Proliferation and Survival PAK1_2->Proliferation_Normal Merlin_mut Merlin (Inactive/Absent) PAK1_2_active PAK1 / PAK2 (Hyperactivated) Merlin_mut->PAK1_2_active Loss of Inhibition Proliferation_Tumor Uncontrolled Proliferation and Tumorigenesis PAK1_2_active->Proliferation_Tumor Promotes This compound This compound This compound->PAK1_2_active Inhibition cluster_0 In Vitro Studies cluster_1 In Vivo Studies A 1. Culture NF2-Deficient Cells (e.g., HEI-193, MS02) B 2. Treat with this compound (Dose-response) A->B C 3. Assess Target Engagement: Western Blot for p-PAK, p-ERK B->C D 4. Determine Cytotoxicity: MTT Assay for IC50 B->D E 5. Analyze Mechanism of Death: Annexin V for Apoptosis D->E F 1. Establish NF2 Tumor Model (GEMM or Xenograft) G 2. Randomize and Treat (this compound vs. Vehicle) F->G H 3. Monitor Tumor Growth (Bioluminescence Imaging) G->H I 4. Endpoint Analysis: Tumor Weight, IHC H->I

References

Application Notes and Protocols: FRAX1036 in Combination with Docetaxel for Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for investigating the combination of FRAX1036, a selective inhibitor of group I p21-activated kinases (PAKs), and docetaxel (B913), a microtubule-stabilizing agent, in breast cancer models. The combination has been shown to potentiate apoptosis in breast cancer cells, particularly those with PAK1 amplification, suggesting a promising therapeutic strategy.

Introduction

P21-activated kinase 1 (PAK1) is a key signaling node downstream of Rac1 and Cdc42, implicated in various cellular processes fundamental to tumorigenesis, including cytoskeletal regulation.[1] Genomic amplification and overexpression of PAK1 are associated with poor clinical outcomes in the luminal subtype of breast cancer.[1] this compound is a potent and selective small molecule inhibitor of group I PAKs, including PAK1 and PAK2.[1]

Docetaxel is a taxane-based chemotherapeutic agent that stabilizes microtubules, leading to mitotic arrest and subsequent cell death.[1] It is a standard-of-care chemotherapy for advanced breast cancer.[1] Given the role of PAK1 in cytoskeletal dynamics, the combination of a PAK1 inhibitor like this compound with a microtubule-stabilizing agent such as docetaxel presents a rational approach to synergistically disrupt microtubule organization and enhance cancer cell death.[1]

Preclinical studies have demonstrated that the combination of this compound and docetaxel leads to increased apoptosis in PAK1-amplified breast cancer cells.[1] This effect is associated with altered signaling to microtubule-associated proteins and a reduction in the duration of docetaxel-induced mitotic arrest, accelerating the onset of apoptosis.[1]

Mechanism of Action and Signaling Pathways

This compound inhibits group I PAKs, leading to the dephosphorylation of downstream targets. One key substrate is stathmin, a microtubule-destabilizing protein.[1] Inhibition of PAK1 by this compound is hypothesized to alter stathmin phosphorylation, thereby affecting microtubule dynamics.[1]

Docetaxel's primary mechanism is the stabilization of microtubules, which disrupts the normal process of mitotic spindle formation and leads to cell cycle arrest in mitosis.[1]

The combination of this compound and docetaxel creates a dual assault on microtubule regulation. This combined action leads to significant microtubule disorganization, potentiates the apoptotic signal, and shortens the duration of mitotic arrest, ultimately driving the cells more efficiently towards apoptosis.[1] A key indicator of this enhanced apoptosis is the increased cleavage of poly(ADP-ribose) polymerase (PARP).[1]

cluster_this compound This compound cluster_Docetaxel Docetaxel cluster_Combination_Effect Combination Effect This compound This compound PAK1 PAK1 This compound->PAK1 inhibits Stathmin Stathmin PAK1->Stathmin phosphorylates Microtubule_Disorganization Microtubule Disorganization Stathmin->Microtubule_Disorganization Docetaxel Docetaxel Microtubules Microtubules Docetaxel->Microtubules stabilizes Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest induces Apoptosis Increased Apoptosis Mitotic_Arrest->Apoptosis potentiated by combination Microtubule_Disorganization->Apoptosis Cleaved_PARP Cleaved PARP Apoptosis->Cleaved_PARP indicated by

Figure 1: Signaling pathway of this compound and Docetaxel combination.

Quantitative Data

The following tables summarize the quantitative data from preclinical studies on the combination of this compound and docetaxel in breast cancer cell lines.

Table 1: Apoptotic Index in Breast Cancer Cell Lines after 72h Treatment

Cell LineTreatmentApoptotic Index (Ratio of apoptotic cells/total cells)
HCC2911Vehicle Control~0.1
This compound (1 µM)~0.2
Docetaxel (10 nM)~0.3
This compound (1 µM) + Docetaxel (10 nM) ~0.6
MDA-MB-175Vehicle Control~0.05
This compound (1 µM)~0.15
Docetaxel (1 nM)~0.2
This compound (1 µM) + Docetaxel (1 nM) ~0.4

Data extracted from "Small molecule inhibition of group I p21-activated kinases in breast cancer induces apoptosis and potentiates the activity of microtubule stabilizing agents".[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of the this compound and docetaxel combination.

Cell Culture
  • Cell Lines:

    • HCC2911 (PAK1-amplified luminal breast cancer)

    • MDA-MB-175 (PAK1-amplified luminal breast cancer)

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Apoptosis Assay (via Time-Lapse Microscopy)

This protocol allows for the kinetic analysis of apoptosis induction.

cluster_workflow Apoptosis Assay Workflow A Seed cells in 96-well plates B Add Caspase-3/7 reagent A->B C Treat with this compound and/or Docetaxel B->C D Acquire images every 2-4h (Time-Lapse Microscopy) C->D E Analyze apoptotic and total cell numbers D->E F Calculate Apoptotic Index E->F

References

Troubleshooting & Optimization

Potential off-target effects of FRAX1036 in kinase assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of FRAX1036 in kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent small-molecule inhibitor of the Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3.[1][2] These kinases are key regulators of cell motility, survival, and proliferation.[3][4]

Q2: I'm observing a phenotype in my cellular assay that doesn't seem to be explained by Group I PAK inhibition. Could this be due to off-target effects of this compound?

While this compound is selective for Group I PAKs, like many kinase inhibitors, it can exhibit off-target activity, particularly at higher concentrations.[5][6] If your experimental results are inconsistent with the known functions of PAK1, PAK2, and PAK3, it is prudent to consider and investigate potential off-target effects.

Q3: What are the known off-target kinases for this compound?

Kinase profiling studies have identified several off-target kinases for this compound. The table below summarizes the inhibitory activity of this compound against its primary targets and known off-targets. It is important to note that the extent of inhibition can vary depending on the assay conditions.

Data Presentation: Kinase Inhibition Profile of this compound

Target KinaseInhibition Value (Kᵢ or IC₅₀)Notes
Primary Targets
PAK123.3 nM (Kᵢ)[2]Group I PAK
PAK272.4 nM (Kᵢ)[2]Group I PAK
Off-Targets
PAK42,400 nM (Kᵢ)[2][5]Group II PAK, significantly less potent inhibition
MST343 nM (IC₅₀)[5]STE20 family kinase
MST420 nM (IC₅₀)[5]STE20 family kinase
KHS1 (MAP4K5)10 nM (IC₅₀)[5]STE20 family kinase
SIK29 nM (IC₅₀)[5]Salt-inducible kinase

Troubleshooting Guides

Issue: Unexpected Cellular Phenotype or Toxicity

If you observe a cellular effect that is not consistent with the inhibition of Group I PAKs, consider the following troubleshooting steps.

Workflow for Investigating Off-Target Effects

G cluster_0 Initial Observation cluster_1 Verification & Characterization cluster_2 Off-Target Identification cluster_3 Validation A Unexpected Phenotype Observed with this compound B Confirm On-Target Inhibition (e.g., Western blot for p-MEK1 S298) A->B Step 1 C Perform Dose-Response Curve for Phenotype vs. On-Target Inhibition B->C Step 2 D Use a Structurally Unrelated PAK1/2/3 Inhibitor C->D Step 3 E Review Known Off-Targets (See Data Table) D->E If phenotype persists F Perform Broad Kinase Screening (e.g., KINOMEscan) E->F G Hypothesize Off-Target Pathway Involvement F->G H Validate with siRNA/shRNA Knockdown of Suspected Off-Target G->H If a candidate is identified I Use a Selective Inhibitor for the Suspected Off-Target Kinase H->I

Caption: Troubleshooting workflow for this compound off-target effects.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay for PAK1 (ADP-Glo™ Assay)

This protocol is adapted from commercially available luminescent kinase assays and is suitable for determining the IC₅₀ of this compound against PAK1.[4][7][8]

Materials:

  • Recombinant human PAK1 enzyme

  • PAKtide (RRRLSFAEPG) substrate

  • This compound (or other test compound)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup:

    • Add 1 µL of the diluted this compound or vehicle control (DMSO in kinase buffer) to the wells of the assay plate.

    • Add 2 µL of a 2X PAK1 enzyme solution (e.g., 10 ng/µL in kinase buffer).

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiation of Kinase Reaction:

    • Add 2 µL of a 2X ATP/substrate mixture to each well to start the reaction. The final ATP concentration should be at or near the Kₘ for PAK1.

    • Incubate the plate at 30°C for 60 minutes.

  • Termination of Kinase Reaction and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Luminescence Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Signaling Pathway

Group I PAK Signaling Pathway

Group I PAKs (PAK1, PAK2, PAK3) are activated by the Rho GTPases, Rac1 and Cdc42. Once activated, they phosphorylate a wide range of downstream substrates involved in cytoskeletal dynamics, cell survival, and proliferation.

PAK_Signaling cluster_upstream Upstream Signals cluster_gtpases Rho GTPases cluster_paks Group I PAKs cluster_downstream Downstream Effectors & Cellular Response GrowthFactors Growth Factors Rac1 Rac1 GrowthFactors->Rac1 GPCRs GPCRs Cdc42 Cdc42 GPCRs->Cdc42 PAK1 PAK1 Rac1->PAK1 PAK2 PAK2 Rac1->PAK2 PAK3 PAK3 Rac1->PAK3 Cdc42->PAK1 Cdc42->PAK2 Cdc42->PAK3 MEK1 MEK1 PAK1->MEK1 CRAF c-Raf PAK1->CRAF Actin Actin Cytoskeleton (e.g., LIMK, Cortactin) PAK1->Actin Survival Cell Survival (e.g., BAD, Bcl-2) PAK1->Survival PAK2->MEK1 PAK2->CRAF PAK2->Actin PAK2->Survival PAK3->MEK1 PAK3->CRAF PAK3->Actin PAK3->Survival ERK ERK MEK1->ERK CRAF->MEK1 Proliferation Proliferation (e.g., Cyclin D1) ERK->Proliferation This compound This compound This compound->PAK1 This compound->PAK2 This compound->PAK3

Caption: Simplified Group I PAK signaling pathway and point of inhibition by this compound.

References

Optimizing FRAX1036 dosage to minimize in vivo toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of FRAX1036 to minimize in vivo toxicity. The following information is intended to serve as a reference for designing and executing preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Group I p21-activated kinases (PAKs), particularly PAK1 and PAK2.[1][2] PAKs are key signaling nodes that regulate a wide range of cellular processes, including cell proliferation, survival, and cytoskeletal dynamics. By inhibiting PAK1 and PAK2, this compound can disrupt these pathways, making it a compound of interest for cancer research.

Q2: What is the primary in vivo toxicity associated with this compound and other pan-Group I PAK inhibitors?

A2: The primary toxicity associated with pan-Group I PAK inhibitors, including this compound, is acute cardiovascular toxicity.[3][4] This can manifest as adverse effects on heart function and can be a dose-limiting factor in preclinical studies.

Q3: What is a Maximum Tolerated Dose (MTD) study and why is it important for this compound?

A3: A Maximum Tolerated Dose (MTD) study is a preclinical experiment designed to determine the highest dose of a drug that can be administered to an animal model without causing unacceptable levels of toxicity.[5][6][7][8] Establishing the MTD for this compound is a critical first step in designing in vivo efficacy studies, as it helps to define a therapeutic window where anti-tumor effects can be evaluated with manageable side effects.

Q4: What are the typical starting doses for in vivo studies with this compound based on existing literature?

A4: Previous studies in mouse models have used doses of this compound in the range of 20-30 mg/kg. Doses greater than 45 mg/kg were reported to be poorly tolerated, with doses of 40 mg/kg leading to animal death.[9] Therefore, initial MTD studies should explore a range below 40 mg/kg.

Q5: What clinical signs of toxicity should be monitored in animals treated with this compound?

A5: Animals should be monitored for a range of clinical signs, including, but not limited to: changes in body weight (a loss of more than 15-20% is often a humane endpoint), changes in physical appearance (e.g., piloerection, hunched posture), behavioral changes (e.g., lethargy, reduced activity), and signs of cardiovascular distress (e.g., changes in breathing).[10]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High mortality rate in the initial dose groups of an MTD study. The starting dose of this compound is too high.Immediately stop dosing at that level. Redesign the MTD study with a lower starting dose, informed by any available in vitro cytotoxicity data. Consider a more gradual dose escalation schedule.
Significant body weight loss (>15%) observed in treated animals. The dose of this compound is approaching or has exceeded the MTD.Increase the frequency of monitoring. Consider euthanasia for animals exceeding the body weight loss threshold. For future cohorts, reduce the dose or the dosing frequency.
Inconsistent or unexpected toxicity results between animals in the same dose group. Variability in drug formulation, administration, or individual animal sensitivity.Ensure the this compound formulation is homogenous and administered consistently (e.g., correct volume, route of administration). Increase the number of animals per group to improve statistical power.
No observable toxicity at the highest feasible dose. The MTD is higher than the tested doses, or the compound is well-tolerated at these concentrations.If the goal is to define the MTD, a higher dose can be tested. However, if the dose is already very high (e.g., approaching solubility limits), it may be more practical to define the No-Observed-Adverse-Effect Level (NOAEL) and proceed with efficacy studies at well-tolerated doses.
Suspected cardiotoxicity based on clinical signs (e.g., lethargy, abnormal breathing). On-target (PAK1/2 inhibition) or off-target effects of this compound on the cardiovascular system.Implement specific cardiotoxicity monitoring, such as electrocardiogram (ECG) recordings.[2][11][12][13][14] At necropsy, prioritize collection of heart tissue for detailed histopathological analysis.[15][16]

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice

This protocol is a general guideline and should be adapted based on the specific research question and institutional animal care and use committee (IACUC) guidelines.

1. Animal Model:

  • Species: Mouse

  • Strain: C57BL/6 or BALB/c (or other relevant strain)

  • Age: 6-8 weeks

  • Sex: Female (often more sensitive to toxicity) or both sexes.

2. This compound Formulation:

  • Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO).

  • For administration, dilute the stock solution in a sterile, biocompatible vehicle such as a mixture of PEG400, Tween 80, and saline. The final concentration of DMSO should be kept low (e.g., <5%) to avoid vehicle-related toxicity.

3. Study Design:

  • Dose Escalation: Begin with a starting dose well below the reported toxic levels (e.g., 10 mg/kg). Subsequent dose groups can be escalated by a factor of 1.5-2x (e.g., 15 mg/kg, 22.5 mg/kg, 33.75 mg/kg).

  • Group Size: 3-5 mice per dose group. A vehicle control group of the same size should be included.

  • Administration: Administer this compound via the intended route for efficacy studies (e.g., intraperitoneal or oral gavage).

  • Dosing Schedule: Single dose followed by a 7-14 day observation period is common for an acute MTD study.

4. Monitoring and Endpoints:

  • Clinical Observations: Monitor animals at least twice daily for the first 48 hours and daily thereafter. Record any clinical signs of toxicity using a standardized scoring sheet.

  • Body Weight: Measure and record the body weight of each animal daily.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or a mean body weight loss exceeding 15%.

Table 1: Example MTD Study Data Summary

Dose Group (mg/kg)Number of AnimalsMortalityMean Body Weight Change (Day 7)Key Clinical Signs
Vehicle Control50/5+5%None
1050/5+2%None
2050/5-5%Mild, transient lethargy
3051/5-12%Hunched posture, piloerection
4053/5-18%Severe lethargy, ataxia

This is example data and will vary with experimental conditions.

Protocol 2: Necropsy and Tissue Collection for Histopathology

This protocol outlines the general procedure for collecting tissues for histopathological analysis following an in vivo study.

1. Euthanasia:

  • Euthanize animals according to approved IACUC protocols (e.g., CO2 asphyxiation followed by cervical dislocation).

2. Gross Examination:

  • Perform a thorough external and internal gross examination of the carcass. Record any visible abnormalities of organs and tissues.

3. Tissue Collection and Fixation:

  • Collect a comprehensive set of tissues, with a particular focus on potential target organs of toxicity. For this compound, this should include the heart, liver, kidneys, spleen, lungs, and any tissues with gross abnormalities.

  • Immediately place collected tissues in 10% neutral buffered formalin (NBF) at a volume of at least 10 times that of the tissue.[5][17]

  • For the heart, it is advisable to perfuse the animal with saline followed by formalin to ensure good fixation of the myocardium.

4. Tissue Processing and Analysis:

  • After fixation (typically 24-48 hours), tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).

  • A board-certified veterinary pathologist should perform the microscopic examination to identify any treatment-related pathological changes.

Visualizations

Signaling Pathways

// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PAK1_PAK2 [label="PAK1 / PAK2", fillcolor="#FBBC05", fontcolor="#202124"]; Rac_Cdc42 [label="Rac/Cdc42", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Downstream Pathways Raf_MEK_ERK [label="Raf-MEK-ERK Pathway", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Wnt_BetaCatenin [label="Wnt/β-catenin Pathway", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt Pathway", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytoskeleton [label="Cytoskeletal Dynamics", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Rac_Cdc42 -> PAK1_PAK2 [label="Activates"]; this compound -> PAK1_PAK2 [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; PAK1_PAK2 -> Raf_MEK_ERK [label="Modulates"]; PAK1_PAK2 -> Wnt_BetaCatenin [label="Modulates"]; PAK1_PAK2 -> PI3K_Akt [label="Modulates"]; PAK1_PAK2 -> Cytoskeleton [label="Regulates"]; }

Caption: this compound inhibits PAK1/PAK2, affecting multiple downstream pathways.

Experimental Workflow

// Nodes Start [label="Start: Define Dose Range", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dose_Escalation [label="Dose Escalation Cohorts\n(e.g., 10, 20, 30 mg/kg)"]; Dosing [label="Administer this compound\n(Single Dose)"]; Monitoring [label="Daily Monitoring:\n- Clinical Signs\n- Body Weight"]; Endpoint [label="Endpoint Assessment:\n- Mortality\n- Toxicity Signs\n- Body Weight Loss >15%?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; MTD [label="Determine MTD", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Stop [label="Toxicity Exceeds Limit", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Dose_Escalation; Dose_Escalation -> Dosing; Dosing -> Monitoring; Monitoring -> Endpoint; Endpoint -> MTD [label="No"]; Endpoint -> Stop [label="Yes"]; }

Caption: Workflow for a typical Maximum Tolerated Dose (MTD) study.

Logical Relationships in Toxicity Assessment

// Nodes Dose [label="this compound Dose", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Toxicity [label="In Vivo Toxicity", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Clinical_Signs [label="Clinical Signs\n(Weight loss, lethargy)"]; Cardiotoxicity [label="Cardiotoxicity"]; Histopathology [label="Histopathological Changes"]; ECG [label="ECG Abnormalities"]; Biomarkers [label="Cardiac Biomarkers"];

// Edges Dose -> Toxicity; Toxicity -> Clinical_Signs; Toxicity -> Cardiotoxicity; Toxicity -> Histopathology; Cardiotoxicity -> ECG; Cardiotoxicity -> Biomarkers; Cardiotoxicity -> Histopathology [style=dashed]; }

Caption: Logical flow for assessing in vivo toxicity of this compound.

References

Navigating Unexpected Outcomes in FRAX1036 Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with FRAX1036, a potent inhibitor of Group I p21-activated kinases (PAKs).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3.[1][2] It functions by competing with ATP for the kinase domain, thereby preventing the phosphorylation of downstream substrates.[1] Its inhibitory activity is most potent against PAK1 and PAK2.[3] Key downstream signaling pathways affected by this compound include the Mek/Erk, PI3K/Akt, and Wnt/β-catenin cascades.[4][5][6]

Q2: I'm observing potent inhibition in my biochemical (cell-free) kinase assay, but see a significantly weaker effect on cell viability or downstream signaling in my cell-based assays. Why is there a discrepancy?

A2: This is a common challenge with small molecule inhibitors. Several factors can contribute to this disparity:

  • Cell Permeability: this compound may have limited ability to cross the cell membrane and reach its intracellular target.

  • Drug Efflux: Cancer cells can actively pump the compound out using efflux pumps, reducing the intracellular concentration.[7]

  • Compound Stability: The compound may be unstable or metabolized in cell culture media.

  • Off-Target Effects in Cells: In a cellular context, the compound might engage with other targets that counteract its intended effect.

  • Cellular Environment: The high concentration of ATP within cells can outcompete the inhibitor for binding to the kinase.

Q3: Why am I seeing inconsistent effects of this compound on downstream p-ERK levels in different cell lines?

A3: The effect of PAK1/2 inhibition on the RAF/MEK/ERK pathway can be context-dependent. For instance, in Merlin-deficient HEI-193 cells, this compound treatment led to a concentration-dependent decrease in both PAK1 phosphorylation and downstream ERK1/2 phosphorylation.[8] However, in Merlin-deficient murine Schwann cells (MS02), while this compound strongly inhibited PAK1 autophosphorylation, it had a much less pronounced effect on ERK1/2 phosphorylation.[8] This suggests that the signaling network of the cell line can influence the outcome, and other pathways may be driving ERK activation in certain contexts.

Q4: My in vivo experiments with this compound are not showing the expected tumor growth inhibition, despite promising in vitro data. What could be the issue?

A4: Several factors can lead to a lack of in vivo efficacy:

  • Pharmacokinetics and Bioavailability: this compound has been noted to have challenges with oral exposure and bioavailability.[1] The compound may not be reaching the tumor at a sufficient concentration or for a long enough duration to have a therapeutic effect.

  • Transient Inhibition: Studies in mouse models of Neurofibromatosis Type 2 (NF2) showed that this compound treatment did not lead to durable inhibition of PAK1 in vivo.[8] While a reduction in pPAK1/2 was observed 6 hours post-treatment, this effect was not sustained over a 24-hour period.[8]

  • Toxicity and Dosing: Higher doses of this compound (above 25-40 mg/kg) have been associated with significant toxicity and mortality in mice, limiting the achievable therapeutic window.[4]

Troubleshooting Guides

Issue 1: Limited or No Inhibition of Downstream Signaling in Cell-Based Assays

If you observe potent inhibition in biochemical assays but weak or no effect on downstream markers like p-MEK, p-CRAF, or p-ERK in your cell line, consider the following troubleshooting steps:

Troubleshooting Step Experimental Approach Expected Outcome
1. Verify Compound Potency & Stability - Use a fresh stock of this compound. - Confirm the solubility of this compound in your chosen solvent (note: solubility in DMSO can be reduced by moisture).[3]Consistent results with previous experiments or literature data.
2. Optimize Treatment Conditions - Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 20 µM). - Conduct a time-course experiment (e.g., 1, 6, 12, 24, 48 hours) to identify the optimal treatment duration.Identification of an effective concentration and time point for observing downstream effects.
3. Assess Target Engagement - Perform a Western blot for autophosphorylated PAK1 (e.g., p-PAK1 T423) to confirm that this compound is engaging its direct target within the cell.A dose-dependent decrease in p-PAK1 levels, confirming the inhibitor is reaching its target.
4. Investigate Alternative Pathways - If p-PAK1 is inhibited but downstream markers like p-ERK are unaffected, consider that other pathways may be compensating. - Use phospho-kinase antibody arrays to get a broader view of signaling changes.[7]Identification of compensatory signaling pathways that may be activated upon PAK1/2 inhibition.
Issue 2: High Toxicity and Lack of Efficacy in In Vivo Models

If your in vivo studies are hampered by animal toxicity at higher doses or a lack of tumor growth inhibition, consider these strategies:

Troubleshooting Step Experimental Approach Expected Outcome
1. Dose Optimization & Tolerability Study - Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. Doses above 25 mg/kg have been reported to be poorly tolerated.[4]Establishment of a safe and tolerable dosing regimen for your efficacy studies.
2. Pharmacokinetic (PK) Analysis - Measure plasma and tumor concentrations of this compound at different time points after administration to understand its absorption, distribution, and clearance.Determination of whether therapeutic concentrations are being achieved and maintained in the tumor tissue.
3. Pharmacodynamic (PD) Analysis - Collect tumor samples at various time points after dosing (e.g., 2, 6, 12, 24 hours) and perform Western blotting for p-PAK1 to assess the duration of target inhibition.Understanding the relationship between drug concentration and target modulation to optimize the dosing schedule.
4. Combination Therapy - Consider combining a lower, better-tolerated dose of this compound with an inhibitor of a complementary pathway. For example, this compound has shown synergistic effects with the PKCδ inhibitor Rottlerin in ovarian cancer models, allowing for a lower dose of this compound to be used.[4][9]Enhanced anti-tumor efficacy with reduced systemic toxicity.[4]

Quantitative Data Summary

Parameter Target Value Assay Type Reference
Ki PAK123.3 nMCell-free[3]
Ki PAK272.4 nMCell-free[3]
Ki PAK42.4 µMCell-free[3]
Cellular IC50 MS02 cells (proliferation)162 nMCell-based[8]
Cellular IC50 HEI-193 cells (proliferation)1.6 µMCell-based[8]
Effective Concentration MDA-MB-175 cells (p-MEK/p-CRAF inhibition)2.5 - 5 µMCell-based[3]

Experimental Protocols

Protocol 1: Western Blot for Downstream Signaling Analysis
  • Cell Lysis:

    • Plate and treat cells with the desired concentrations of this compound for the specified duration.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 4-20% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-PAK1, anti-PAK1, anti-p-ERK, anti-ERK, anti-β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Protocol 2: Cell Viability Assay (e.g., Alamar Blue)
  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of this compound (and/or a combination agent). Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • Assay:

    • Add Alamar Blue reagent (or a similar metabolic indicator like MTT) to each well according to the manufacturer's instructions.

    • Incubate for 2-4 hours, or until a color change is observed.

  • Measurement:

    • Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis:

    • Normalize the readings to the vehicle control wells and plot the results to determine the IC50 value.

Visualizations

FRAX1036_Signaling_Pathway RTK Receptor Tyrosine Kinases (RTKs) Ras Ras RTK->Ras Rac_Cdc42 Rac/Cdc42 Ras->Rac_Cdc42 PAK1_2 PAK1 / PAK2 (Group I PAKs) Rac_Cdc42->PAK1_2 Activation Raf c-Raf PAK1_2->Raf pS338 MEK MEK1 PAK1_2->MEK pS298 BetaCatenin β-Catenin PAK1_2->BetaCatenin Phosphorylation Akt Akt PAK1_2->Akt This compound This compound This compound->PAK1_2 Inhibition Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Wnt Wnt Signaling Wnt->BetaCatenin BetaCatenin->Proliferation PI3K PI3K PI3K->Akt Akt->Proliferation

Caption: this compound inhibits Group I PAKs, blocking downstream pro-proliferative signaling pathways.

Troubleshooting_Workflow Start Unexpected Result Observed (e.g., No Cellular Activity) CheckCompound Step 1: Verify Compound - Fresh stock? - Correct solvent? - Solubility? Start->CheckCompound OptimizeDose Step 2: Optimize Conditions - Dose-response curve? - Time-course experiment? CheckCompound->OptimizeDose TargetEngagement Step 3: Confirm Target Engagement - Western blot for p-PAK1? OptimizeDose->TargetEngagement TargetEngaged Is p-PAK1 inhibited? TargetEngagement->TargetEngaged InvestigatePathways Step 4: Investigate Compensatory Pathways - Phospho-kinase array TargetEngaged->InvestigatePathways Yes ReassessExperiment Re-evaluate experimental setup, cell line characteristics, and hypothesis. TargetEngaged->ReassessExperiment No Success Hypothesis Supported/ New Insights Gained InvestigatePathways->Success ReassessExperiment->OptimizeDose

Caption: A logical workflow for troubleshooting unexpected results in cell-based this compound experiments.

References

Validation & Comparative

Validating FRAX1036 Specificity for Group I p21-Activated Kinases (PAKs): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of FRAX1036, a small molecule inhibitor, and its specificity for Group I p21-activated kinases (PAKs). We will delve into supporting experimental data, detailed methodologies, and a comparative analysis with other available PAK inhibitors to offer a comprehensive overview for researchers in oncology and related fields.

Introduction to p21-Activated Kinases (PAKs)

The p21-activated kinases (PAKs) are a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell motility, survival, proliferation, and gene transcription.[1] They are key effectors of the small GTPases Rac and Cdc42.[2] The PAK family is divided into two groups based on sequence and structural similarities: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6).[3][4] Group I PAKs, in particular, have been implicated in the progression of several cancers, making them attractive therapeutic targets.[1][5] this compound is a potent, ATP-competitive inhibitor that has been developed to target Group I PAKs.[6][7]

Group I PAK Signaling Pathway

Group I PAKs are activated by the binding of Rac and Cdc42 to their p21-binding domain (PBD).[1] This binding disrupts the autoinhibitory mechanism, leading to kinase activation.[1] Once activated, Group I PAKs phosphorylate a variety of downstream substrates, influencing critical signaling pathways such as the AKT and Raf-MAPK pathways, which are involved in cell proliferation and survival.[1]

G cluster_upstream Upstream Activators cluster_pak Group I PAKs cluster_downstream Downstream Signaling Pathways Rac Rac PAK1 PAK1 Rac->PAK1 Activation PAK2 PAK2 Rac->PAK2 Activation PAK3 PAK3 Rac->PAK3 Activation Cdc42 Cdc42 Cdc42->PAK1 Activation Cdc42->PAK2 Activation Cdc42->PAK3 Activation AKT_pathway AKT Pathway PAK1->AKT_pathway Phosphorylation Raf_MAPK_pathway Raf-MAPK Pathway PAK1->Raf_MAPK_pathway Phosphorylation Cytoskeleton Cytoskeletal Dynamics PAK1->Cytoskeleton Phosphorylation PAK2->AKT_pathway Phosphorylation PAK2->Raf_MAPK_pathway Phosphorylation PAK2->Cytoskeleton Phosphorylation PAK3->AKT_pathway Phosphorylation PAK3->Raf_MAPK_pathway Phosphorylation PAK3->Cytoskeleton Phosphorylation

Caption: Group I PAK Signaling Cascade.

Biochemical Specificity of this compound

The specificity of a kinase inhibitor is paramount to its utility as a research tool and its potential as a therapeutic agent. Biochemical assays are the first step in determining this specificity. The inhibitory activity of this compound has been quantified against various kinases, with a clear preference for Group I PAKs.

Kinase TargetKi (nM)
PAK1 23.3 [6][7]
PAK2 72.4 [6][7]
PAK42,400[7][8]

Note: Ki is the inhibition constant, a measure of inhibitor potency. A lower Ki value indicates higher potency.

As the data indicates, this compound is significantly more potent against PAK1 and PAK2 than against the Group II member PAK4, demonstrating its selectivity for Group I PAKs at the biochemical level.

Comparison with Other PAK Inhibitors

To provide a broader context, the following table compares this compound with other commonly used PAK inhibitors. This comparison highlights the diversity of available tools, each with its own specificity profile and mechanism of action.

InhibitorTarget GroupMechanismIC50 / Ki (nM)
This compound Group I ATP-competitive Ki: 23.3 (PAK1), 72.4 (PAK2) [6][7]
FRAX597Group IATP-competitiveIC50: 8 (PAK1), 13 (PAK2), 19 (PAK3)[6]
PF-3758309Pan-PAKATP-competitiveKd: 2.7 (PAK4)[6][9]
IPA-3Group INon-ATP competitive (Allosteric)IC50: 2,500 (PAK1)[6]
G-5555Group I (PAK1 selective)ATP-competitiveKi: 3.7 (PAK1)[10]
NVS-PAK1-1Group I (PAK1 selective)AllostericIC50: 5 (PAK1)[6]

This comparative data illustrates that while several inhibitors target Group I PAKs, they exhibit different potency and selectivity profiles. For instance, G-5555 and NVS-PAK1-1 show higher selectivity for PAK1 over other isoforms.[11][12] In contrast, PF-3758309 is a pan-PAK inhibitor, affecting both Group I and Group II PAKs.[9]

Cellular Assays for On-Target Validation

To confirm that an inhibitor engages its intended target within a cellular context, researchers employ various assays. A common method is to assess the phosphorylation status of known downstream substrates of the target kinase. For Group I PAKs, substrates like MEK1 (at Ser298) and CRAF (at Ser338) are often monitored.[7] Inhibition of Group I PAKs by this compound should lead to a dose-dependent decrease in the phosphorylation of these substrates.

Experimental Protocol: Western Blot for Downstream Substrate Phosphorylation
  • Cell Culture and Treatment: Plate cells (e.g., MDA-MB-175, which have PAK1 amplification) and allow them to adhere overnight.[7] Treat cells with a dose range of this compound (e.g., 0.5, 1, 2.5, 5 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).[7]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated MEK1 (Ser298), total MEK1, phosphorylated CRAF (Ser338), total CRAF, and a loading control (e.g., β-actin or GAPDH).

  • Detection: After washing, incubate the membrane with appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated substrates compared to the total protein and the loading control across different concentrations of this compound.

G cluster_workflow Cellular Assay Workflow A 1. Cell Culture & Treatment with this compound B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE & Western Blot C->D E 5. Immunoblotting (p-MEK1, p-CRAF) D->E F 6. Detection & Analysis E->F

Caption: Cellular Assay Workflow for Specificity.

Comprehensive Kinase Profiling

While biochemical and cellular assays can validate on-target activity, it is crucial to assess the broader selectivity of an inhibitor across the human kinome. This is achieved through kinase profiling, where the inhibitor is tested against a large panel of purified kinases.

Experimental Protocol: In Vitro Kinase Profiling (Radiometric Assay)
  • Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO.

  • Kinase Reaction Setup: In a multi-well plate, add the kinase reaction buffer, the specific kinase from a broad panel, and the diluted this compound or DMSO control.

  • Inhibitor Binding: Incubate for a defined period to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP.

  • Stop Reaction: After a set time, stop the reaction.

  • Substrate Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

  • Washing: Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration and determine the IC50 value for each kinase in the panel.

G cluster_workflow Kinase Profiling Workflow A 1. Prepare this compound Serial Dilutions B 2. Set up Kinase Reactions with Large Kinase Panel A->B C 3. Initiate Reaction with [γ-³³P]ATP & Substrate B->C D 4. Stop Reaction & Capture Substrate C->D E 5. Measure Radioactivity D->E F 6. Calculate % Inhibition & Determine IC50 E->F

Caption: In Vitro Kinase Profiling Workflow.

Summary and Conclusion

The available data robustly supports the classification of this compound as a potent and selective inhibitor of Group I PAKs. Biochemical assays demonstrate its high affinity for PAK1 and PAK2, with significantly lower potency against the Group II member PAK4.[7][8] Cellular assays confirm its on-target activity by showing a reduction in the phosphorylation of downstream effectors.[7]

When compared to other PAK inhibitors, this compound offers a valuable tool for specifically interrogating the function of Group I PAKs. However, for studies requiring isoform-specific inhibition, particularly of PAK1, newer compounds like G-5555 or NVS-PAK1-1 may offer enhanced selectivity.[11] It is important to note that while this compound has demonstrated efficacy in cell-based models, some studies have reported challenges with its in vivo application, including poor pharmacokinetic properties and off-target effects such as hERG channel inhibition.[11][13] Therefore, careful consideration of the experimental context and potential off-target activities is essential when utilizing this compound.

This guide provides a foundational understanding of this compound's specificity. Researchers should always refer to the latest literature and consider comprehensive profiling in their specific experimental systems to ensure the most accurate and reliable results.

References

A Comparative Analysis of FRAX1036 and G-5555 in Cancer Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two prominent Group I p21-activated kinase (PAK) inhibitors, FRAX1036 and G-5555, for their application in cancer research. The information is compiled for researchers, scientists, and drug development professionals to facilitate an informed selection of inhibitors for preclinical studies.

Introduction

p21-activated kinases (PAKs) are key signaling nodes downstream of Rac1 and Cdc42 small GTPases, regulating critical cellular processes such as proliferation, survival, and motility.[1][2][3] The Group I PAKs (PAK1, PAK2, and PAK3) are frequently overexpressed or hyperactivated in various human cancers, including breast, ovarian, and lung cancer, making them attractive therapeutic targets.[1][4][5] this compound and G-5555 are both ATP-competitive small molecule inhibitors targeting this group of kinases. While sharing a common mechanism, they exhibit distinct biochemical and pharmacological profiles. G-5555 was developed from the same chemical scaffold as this compound with modifications designed to improve upon its pharmacological properties, such as reducing off-target effects and improving oral bioavailability.[3][6]

Comparative Data

Table 1: Biochemical and Cellular Potency
ParameterThis compoundG-5555References
Target(s) Group I PAKs (PAK1, PAK2)Group I PAKs (PAK1, PAK2, PAK3)[7][8]
Ki (PAK1) 23.3 nM3.7 nM[7][8][9]
Ki (PAK2) 72.4 nM11 nM[7][8][9]
Cellular IC50 (pMEK S298) 2.5 - 5 µM (MDA-MB-175 cells)69 nM (EBC1 cells)[7][10][11]
Cellular IC50 (Proliferation) 162 nM (MS02 cells); 1.6 µM (HEI-193 cells)More potent in PAK1-amplified vs. non-amplified lines[4][12]
Table 2: In Vivo Efficacy and Pharmacokinetics
ParameterThis compoundG-5555References
Cancer Models Ovarian Cancer (OVCAR-3), NF2 Schwannoma, Breast Cancer (BT474)NSCLC (H292), Breast Cancer (MDA-MB-175)[1][2][4][9]
Administration Route OralOral[1][9]
Effective Dose 20-30 mg/kg daily25 mg/kg b.i.d.[1][9][12]
Observed Efficacy Slowed tumor growth60% tumor growth inhibition (H292 & MDA-MB-175)[7][9]
Oral Bioavailability (F) Not explicitly stated80% (in mice)[3][9]
Key Limitations Insignificant in vivo efficacy in some models; potential for cardiotoxicityNarrow therapeutic window due to cardiotoxicity at higher doses (>25 mg/kg)[1][12]

Mechanism of Action and Signaling Pathway

Both this compound and G-5555 function by inhibiting the kinase activity of Group I PAKs. Activated by Rac/Cdc42, PAK1 phosphorylates numerous downstream substrates, including MEK1 and RAF-1, which in turn activate the MAPK/ERK signaling cascade, promoting cell proliferation and survival. Inhibition of PAK1 by this compound or G-5555 blocks this cascade, leading to reduced phosphorylation of MEK and ERK.[1][12] This ultimately results in decreased proliferation and, in some contexts, induction of apoptosis.[4][5][7]

PAK1_Signaling_Pathway RTK RTK / GPCR Rac_Cdc42 Rac1 / Cdc42 RTK->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 RAF1 RAF-1 PAK1->RAF1 p MEK1 MEK1 (S298) PAK1->MEK1 p Inhibitor This compound / G-5555 Inhibitor->PAK1 RAF1->MEK1 ERK ERK1/2 MEK1->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation p Activation key_act p->key_act i Inhibition key_inhib i->key_inhib

Caption: Simplified PAK1 signaling pathway and points of inhibition.

Experimental Protocols

In Vitro Cell Viability Assay

This protocol is a standard method for assessing the effect of inhibitors on cancer cell proliferation.

Methodology:

  • Cell Culture: Plate cancer cells (e.g., MDA-MB-175, OVCAR-3) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound or G-5555 in complete culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment: Add a viability reagent such as Alamar Blue or MTT to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure fluorescence or absorbance using a plate reader.

  • Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for Pathway Modulation

This protocol is used to verify that the inhibitors are hitting their intended target within the cell.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of this compound, G-5555, or vehicle control for 24 hours.[7]

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and then incubate with primary antibodies overnight at 4°C. Key antibodies include those against p-MEK (S298), total MEK, p-ERK, total ERK, and a loading control like GAPDH.

  • Detection: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of the compounds in a living organism.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 MDA-MB-175 cells) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Monitor tumor growth by measuring with calipers.

  • Treatment Initiation: When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound, G-5555).[13]

  • Dosing: Administer the compounds orally at the predetermined dose and schedule (e.g., G-5555 at 25 mg/kg, twice daily).[9]

  • Monitoring: Monitor tumor volume and body weight regularly (e.g., twice a week).[1]

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot of tumor lysates).

Experimental_Workflow start Hypothesis: PAK1 inhibition reduces tumor cell viability invitro In Vitro Studies start->invitro biochem Biochemical Assay (Ki determination) invitro->biochem cell_viability Cell Viability Assay (IC50 determination) invitro->cell_viability western Western Blot (Pathway Modulation) invitro->western invivo In Vivo Studies biochem->invivo cell_viability->invivo western->invivo pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) invivo->pk_pd xenograft Xenograft Efficacy Model invivo->xenograft analysis Data Analysis & Conclusion pk_pd->analysis xenograft->analysis

Caption: A typical preclinical workflow for evaluating kinase inhibitors.

Summary and Conclusion

Both this compound and G-5555 are valuable research tools for investigating the role of Group I PAKs in cancer.

  • G-5555 demonstrates superior biochemical potency and has been optimized for better pharmacokinetic properties, including high oral bioavailability.[3][9] Its greater potency is also reflected in cellular assays.[10] It has shown significant tumor growth inhibition in xenograft models.[4][9]

  • This compound is a well-established Group I PAK inhibitor and has been used in numerous preclinical studies.[1][2][12] However, its in vivo efficacy can be model-dependent, and it served as the foundational compound from which G-5555 was developed to improve key drug-like properties.[3][12]

Key Consideration: A significant challenge for both inhibitors, and likely for the class of pan-Group I PAK inhibitors, is a narrow therapeutic window due to on-target cardiotoxicity, possibly related to PAK2 inhibition.[1][14] Researchers should carefully consider the dose and duration of in vivo studies. For many applications, particularly those requiring robust in vivo activity and favorable pharmacokinetics, G-5555 may represent a more advanced chemical probe. However, the choice of inhibitor should always be guided by the specific context of the cancer model and the experimental question being addressed.

References

Synergistic Potential of FRAX1036 in Combination with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The p21-activated kinases (PAKs) have emerged as critical signaling nodes in cancer progression, making them attractive targets for therapeutic intervention. FRAX1036, a potent and selective inhibitor of Group I PAKs (PAK1, PAK2, and PAK3), has demonstrated promising anti-cancer effects. This guide provides a comparative analysis of the synergistic effects of this compound when combined with conventional chemotherapy agents, supported by available preclinical data. While direct quantitative data for this compound with all standard chemotherapies is limited, compelling evidence from studies using similar PAK1 inhibitors provides a strong rationale for its potential in combination regimens.

Executive Summary

This compound, by targeting the oncogenic signaling pathways mediated by PAK1, holds the potential to enhance the efficacy of various chemotherapy agents. Preclinical studies have shown that inhibition of PAK1 can sensitize cancer cells to drugs like taxanes and anthracyclines, particularly in breast and ovarian cancers. This guide will delve into the specific data available for this compound and analogous PAK1 inhibitors, presenting it in a clear, comparative format to inform future research and drug development strategies.

Data Presentation: Synergistic Effects of PAK Inhibition

The following tables summarize the key findings on the synergistic or potentiating effects of this compound and other PAK1 inhibitors in combination with anti-cancer agents.

Table 1: Synergistic Effects of this compound with a Bioactive Compound

Cancer TypeCombination AgentCell LineKey FindingsIn Vivo Efficacy
Ovarian Cancer (11q13-amplified)RottlerinOVCAR-3Significantly increased cytotoxic effect compared to single agents.Combination of this compound (20 mg/kg) and Rottlerin (20 mg/kg) significantly reduced tumor volume in an OVCAR-3 xenograft model compared to either agent alone[1].

Table 2: Synergistic Effects of a PAK1 Inhibitor (NVS-PAK1) with Standard Chemotherapy Agents (Proxy for this compound)

Cancer TypeChemotherapy AgentCell LinesKey In Vitro FindingsIn Vivo Efficacy
Triple-Negative Breast Cancer (TNBC)Doxorubicin (B1662922)BT549, MDA-MB-231, 4T1Synergistic cytotoxicity; decreased colony formation, migration, and invasion[2][3].Combination of NVS-PAK1 with doxorubicin mitigated tumor progression and lung metastasis in a 4T1 orthotopic allograft model[2][3].
Triple-Negative Breast Cancer (TNBC)Paclitaxel (B517696)BT549, 4T1Synergistic cytotoxicity; decreased colony formation, migration, and invasion[2][3].Combination of NVS-PAK1 with paclitaxel mitigated tumor progression and lung metastasis in a 4T1 orthotopic allograft model[2][3].
Triple-Negative Breast Cancer (TNBC)MethotrexateMDA-MB-231Synergistic cytotoxicity; decreased colony formation, migration, and invasion[2][3].Not explicitly stated for methotrexate, but the study confirms enhanced antitumor efficacy for the combinations in general[2][3].

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. Below are summarized protocols based on the cited literature for key experiments.

In Vitro Synergy Assessment (Chou-Talalay Method)

This method is widely used to quantify the nature of drug interactions.

  • Cell Culture: Plate cancer cells (e.g., BT549, MDA-MB-231 for breast cancer; OVCAR-3 for ovarian cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of this compound and the chemotherapeutic agent (e.g., paclitaxel, doxorubicin) in a suitable solvent like DMSO.

  • Combination Treatment: Treat cells with a range of concentrations of each drug alone and in combination at a constant ratio (e.g., based on the IC50 values of the individual drugs).

  • Cell Viability Assay: After a specified incubation period (e.g., 72 hours), assess cell viability using an appropriate method, such as the MTT or Alamar Blue assay.

  • Data Analysis: Calculate the Combination Index (CI) using software like CompuSyn. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism[4].

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells after treatment.

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Treatment: Treat the cells with this compound, the chemotherapy agent, or the combination for a defined period (e.g., 24 hours).

  • Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 10-14 days to allow for colony formation.

  • Staining and Quantification: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies (typically >50 cells) to determine the clonogenic survival.

In Vivo Tumor Xenograft Study

Animal models are essential for evaluating the in vivo efficacy of combination therapies.

  • Animal Model: Use immunodeficient mice (e.g., nude mice) for xenograft studies.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 OVCAR-3 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle control, this compound alone, chemotherapy agent alone, combination).

  • Treatment Administration: Administer the drugs via the appropriate route (e.g., oral gavage for this compound, intraperitoneal injection for paclitaxel) at the predetermined doses and schedule.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Mandatory Visualizations

Signaling Pathway of PAK1 Inhibition and Chemotherapy Synergy

PAK1_Chemo_Synergy cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK Activate Ras_GTPases Ras/Rho GTPases (Rac1, Cdc42) RTK->Ras_GTPases Activate PAK1 PAK1 Ras_GTPases->PAK1 Activate RAF_MEK_ERK RAF-MEK-ERK Pathway PAK1->RAF_MEK_ERK Promotes PI3K_AKT PI3K-AKT Pathway PAK1->PI3K_AKT Promotes Apoptosis_Regulators Anti-apoptotic Proteins (e.g., Bcl-2) PAK1->Apoptosis_Regulators Inhibits Apoptosis Proliferation Cell Proliferation & Survival RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Microtubules Microtubules Microtubules->Proliferation Inhibits Mitosis Apoptosis Apoptosis Apoptosis_Regulators->Apoptosis Inhibits DNA_Damage DNA Damage DNA_Damage->Apoptosis Induces This compound This compound This compound->PAK1 Inhibits Chemotherapy Chemotherapy (e.g., Paclitaxel, Doxorubicin) Chemotherapy->Microtubules Stabilizes (Paclitaxel) Chemotherapy->DNA_Damage Induces (Doxorubicin)

Caption: PAK1 signaling pathway and points of intervention for this compound and chemotherapy.

Experimental Workflow for In Vivo Synergy Study

InVivo_Workflow start Start: Tumor Cell Culture implantation Subcutaneous Implantation in Immunodeficient Mice start->implantation tumor_growth Tumor Growth Monitoring (to ~100-150 mm³) implantation->tumor_growth randomization Randomization into 4 Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, this compound, Chemo, Combo) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2x/week) treatment->monitoring monitoring->monitoring endpoint Study Endpoint: Tumor Excision & Analysis monitoring->endpoint

Caption: Workflow for a typical in vivo xenograft study to assess drug synergy.

Conclusion

The available preclinical evidence strongly suggests that the PAK1 inhibitor this compound has significant potential to act synergistically with conventional chemotherapy agents. While direct quantitative data for this compound with drugs like paclitaxel and doxorubicin is still emerging, the analogous behavior of other PAK1 inhibitors in relevant cancer models provides a solid foundation for further investigation. The combination of this compound with chemotherapy could represent a promising strategy to overcome drug resistance and improve therapeutic outcomes in various cancers, particularly in breast and ovarian malignancies where PAK1 is frequently hyperactivated. Further studies are warranted to elucidate the precise synergistic interactions and to translate these promising preclinical findings into clinical applications.

References

A Comparative Analysis of FRAX1036 and NVS-PAK1-1 in Preclinical Models of Neurofibromatosis Type 2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two p21-activated kinase (PAK) inhibitors, FRAX1036 and NVS-PAK1-1, which have been investigated as potential therapeutic agents for Neurofibromatosis Type 2 (NF2). NF2 is a genetic disorder characterized by the development of tumors, primarily schwannomas and meningiomas, due to mutations in the NF2 gene, which encodes the tumor suppressor protein Merlin.[1][2][3] The loss of Merlin function leads to the hyperactivation of several signaling pathways, including the PAK pathway, making it a key target for drug development.[1][4][5]

This document is intended for researchers, scientists, and professionals in drug development, offering an objective overview of the performance of this compound and NVS-PAK1-1 based on available preclinical data.

At a Glance: Key Differences

FeatureThis compoundNVS-PAK1-1
Target Pan-Group I PAK inhibitor (PAK1, PAK2, PAK3)[1]PAK1-selective allosteric inhibitor[2][6]
Mechanism of Action ATP-competitive inhibitor[7]Allosteric inhibitor[6][8]
Reported In Vitro Efficacy Reduces proliferation and survival of NF2-null meningioma and schwannoma cells.[1][9] Some studies suggest it is more potent than NVS-PAK1-1 in reducing cell viability.[9][10]Potently inhibits PAK1 autophosphorylation and reduces proliferation of Merlin-deficient schwannoma cells.[6][11] Effects are described as largely cytostatic rather than cytotoxic.[6]
Reported In Vivo Efficacy Transiently reduced PAK1 and PAK2 phosphorylation in vitro but had insignificant efficacy in a genetically engineered mouse model (GEMM) of NF2.[2][3][12][13]Showed a modest but statistically significant reduction in dorsal root ganglion (DRG) volume in an NF2 GEMM, indicating a minimal effect on the phenotype.[6]
Potential Advantages Broader inhibition of Group I PAKs may be beneficial as they may have redundant functions in NF2-deficient cells.[9][10]High selectivity for PAK1 may avoid off-target toxicities associated with PAK2 inhibition, such as cardiotoxicity.[9][10]
Potential Disadvantages Potential for on-target cardiovascular toxicities due to PAK2 inhibition.[9][10] Insignificant efficacy observed in in vivo models.[2][3]Less effective in reducing cell viability compared to pan-Group I PAK inhibitors in some studies.[9][10] Minimal in vivo efficacy reported.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound and NVS-PAK1-1 in NF2 models.

Table 1: In Vitro Efficacy (IC50 Values)
CompoundCell LineCell TypeIC50Source
NVS-PAK1-1MS02Murine Merlin-deficient schwannoma4.7 µM[6][11]
NVS-PAK1-1HEI-193Human Merlin-deficient schwannoma6.2 µM[6][11]
This compoundBen-Men1Benign human meningioma (NF2-/-)~0.1 µM[1]
This compoundKT21-MG1Malignant human meningioma (NF2-/-)~0.5 µM[1]

Note: Direct comparative IC50 values for this compound in the same schwannoma cell lines were not consistently reported in the reviewed literature.

Table 2: In Vivo Efficacy in NF2 Genetically Engineered Mouse Models (GEMM)
CompoundMouse ModelTreatment DetailsKey FindingsSource
This compoundNf2-cKO mice30 mg/kg dailyDid not improve the NF2-like phenotype; did not lead to durable inhibition of PAK1 in vivo.[2][2]
NVS-PAK1-1Nf2-cKO mice100 mg/kg (with 1-aminobenzotriazole) for 12 weeksModest but statistically significant reduction in average dorsal root ganglion (DRG) volume.[6] Did not significantly reduce sensorineural hearing loss.[6][6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating these inhibitors.

NF2_PAK_Signaling NF2-Merlin and PAK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Rac/Cdc42 Rac/Cdc42 Receptor->Rac/Cdc42 Activates PAK1 PAK1 Rac/Cdc42->PAK1 Activates Merlin (Active) Merlin (Active) Merlin (Active)->PAK1 Inhibits Merlin (Inactive) Merlin (Inactive) PAK1->Merlin (Active) Phosphorylates & Inactivates Downstream Effectors Downstream Effectors PAK1->Downstream Effectors Activates Proliferation & Survival Proliferation & Survival Downstream Effectors->Proliferation & Survival This compound This compound This compound->PAK1 Inhibits NVS-PAK1-1 NVS-PAK1-1 NVS-PAK1-1->PAK1 Inhibits

Caption: Simplified signaling pathway in NF2-deficient cells. Loss of Merlin leads to hyperactivation of PAK1, promoting proliferation and survival. Both this compound and NVS-PAK1-1 aim to inhibit this pathway.

Experimental_Workflow Preclinical Evaluation Workflow In_Vitro_Studies In Vitro Studies (NF2-null cell lines) Proliferation_Assay Proliferation Assay (e.g., CellTiter-Glo) In_Vitro_Studies->Proliferation_Assay Colony_Formation Colony Formation Assay In_Vitro_Studies->Colony_Formation Western_Blot Western Blot (p-PAK, p-ERK, etc.) In_Vitro_Studies->Western_Blot In_Vivo_Studies In Vivo Studies (NF2 GEMM or Xenografts) Proliferation_Assay->In_Vivo_Studies Promising results lead to Drug_Administration Drug Administration (e.g., oral gavage) In_Vivo_Studies->Drug_Administration Tumor_Monitoring Tumor Growth Monitoring (e.g., imaging, caliper) Drug_Administration->Tumor_Monitoring Toxicity_Assessment Toxicity Assessment Drug_Administration->Toxicity_Assessment Pharmacodynamics Pharmacodynamic Analysis (e.g., IHC, Western Blot of tumors) Tumor_Monitoring->Pharmacodynamics

Caption: A general workflow for the preclinical evaluation of PAK inhibitors in NF2 models.

Detailed Experimental Protocols

The following are representative methodologies extracted from the cited literature for key experiments.

Cell Culture and Proliferation Assays
  • Cell Lines:

    • Human NF2-deficient schwannoma: HEI-193.[2][6]

    • Murine NF2-deficient schwannoma: MS02.[2][6]

    • Human NF2-deficient meningioma: Ben-Men1 (benign), KT21-MG1 (malignant).[1]

  • Proliferation Assay: Cells are seeded in 96-well plates and treated with varying concentrations of the inhibitor (e.g., this compound or NVS-PAK1-1) for a period of 72 hours. Cell viability is then assessed using a luminescent cell viability assay, such as CellTiter-Glo, which measures ATP levels. IC50 values are calculated using non-linear regression analysis.[6][11]

Western Blot Analysis for Signaling Pathway Modulation
  • Procedure: NF2-deficient cells are treated with the inhibitor for a specified time (e.g., 2-24 hours).[6] Cells are then lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • Antibodies: Membranes are probed with primary antibodies against key signaling proteins, including phospho-PAK1/2, total PAK1/2, phospho-MEK, phospho-ERK, phospho-S6, and a loading control like GAPDH or β-actin.[1][2]

  • Detection: Following incubation with secondary antibodies, protein bands are visualized using chemiluminescence.

In Vivo Animal Studies
  • Animal Model: A genetically engineered mouse model (GEMM) that develops spontaneous vestibular and spinal schwannomas, such as the Nf2-cKO (conditional knockout) mouse, is often used.[2][6] Orthotopic xenograft models using human NF2-deficient cell lines have also been employed.[1]

  • Drug Administration: Inhibitors are administered to the animals, often daily, via a method like oral gavage. For NVS-PAK1-1, which has a short half-life, a pharmacokinetic inhibitor like 1-aminobenzotriazole (B112013) (ABT) may be co-administered to prevent its degradation.[6][11]

  • Efficacy Assessment: Tumor growth is monitored over the treatment period. For schwannomas affecting the dorsal root ganglia (DRG), tumor volume can be assessed post-mortem through histological analysis.[6] For orthotopic models, tumor size may be monitored using in vivo imaging techniques (e.g., bioluminescence).[1]

  • Pharmacodynamic Studies: To confirm target engagement in vivo, tumors are harvested from treated and control animals at various time points post-dose. The phosphorylation status of PAK and its downstream effectors is then analyzed by Western blot or immunohistochemistry.[2][6]

Concluding Summary

Both this compound and NVS-PAK1-1 have demonstrated the ability to inhibit the hyperactive PAK signaling characteristic of NF2-deficient cells in vitro. This compound, as a pan-Group I PAK inhibitor, may offer a more comprehensive blockade of this pathway, which is supported by some studies showing its superior ability to reduce cell viability.[9][10] However, this broader activity comes with the potential for off-target effects, particularly cardiotoxicity associated with PAK2 inhibition.[9][10]

NVS-PAK1-1 provides a more targeted approach by selectively inhibiting PAK1. This selectivity is advantageous for potentially mitigating the side effects of inhibiting other PAK isoforms.[9]

Despite promising in vitro results, both inhibitors have shown limited efficacy in in vivo preclinical models of NF2.[2][3][6] this compound did not produce a durable response in vivo, and NVS-PAK1-1 resulted in only a modest reduction in tumor size.[2][6] These findings suggest that while PAK inhibition is a valid therapeutic strategy for NF2, more potent and/or bioavailable inhibitors may be required. Furthermore, the minimal in vivo effects highlight the complexity of NF2 tumorigenesis and suggest that targeting the PAK pathway alone may not be sufficient to halt tumor growth, pointing towards the potential need for combination therapies.[9] Further research is necessary to optimize PAK-targeted therapies for patients with NF2.

References

Cross-reactivity profile of FRAX1036 against a panel of kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor FRAX1036, focusing on its cross-reactivity profile against a panel of kinases. The information is intended to assist researchers in evaluating its suitability for their studies and to provide essential data for drug development professionals.

Introduction

This compound is a potent, small-molecule inhibitor primarily targeting Group I p21-activated kinases (PAKs), which play crucial roles in cell proliferation, survival, and motility. Understanding the selectivity of such inhibitors is paramount, as off-target effects can lead to unforeseen biological consequences and potential toxicities. This guide presents a comprehensive overview of this compound's activity against its intended targets and a panel of other kinases, supported by experimental data and detailed protocols.

Kinase Inhibition Profile of this compound

This compound demonstrates high potency against PAK1 and PAK2, the primary members of the Group I PAK family. Its inhibitory activity is significantly lower against PAK4, a member of the Group II PAKs, highlighting its selectivity for Group I.[1] A broader screening against a panel of 230 kinases revealed a generally excellent selectivity profile, with notable activity against a few other kinases.

Table 1: Inhibitory Activity of this compound against Primary and Off-Target Kinases

Kinase TargetKi (nM)Kinase Family
PAK123.3[1]p21-activated kinase (Group I)
PAK272.4[1]p21-activated kinase (Group I)
PAK42400[2]p21-activated kinase (Group II)
MST343Serine/Threonine Kinase
MST420Serine/Threonine Kinase
KHS110Serine/Threonine Kinase
SIK29Serine/Threonine Kinase

Signaling Pathway Inhibition

This compound, by inhibiting Group I PAKs, impacts downstream signaling pathways that are critical for cell growth and survival. One of the key pathways affected is the Raf/MEK/ERK cascade. PAK1 can phosphorylate and activate Raf-1, which in turn activates MEK1/2 and subsequently ERK1/2, promoting cell proliferation. By inhibiting PAK1, this compound can effectively suppress this pro-proliferative signaling axis.

FRAX1036_Signaling_Pathway cluster_upstream Upstream Activators cluster_pak Target Kinase cluster_downstream Downstream Signaling Cascade cluster_output Cellular Response Rac/Cdc42 Rac/Cdc42 PAK1 PAK1 Rac/Cdc42->PAK1 Activates Raf1 Raf1 PAK1->Raf1 Phosphorylates/ Activates MEK1_2 MEK1/2 Raf1->MEK1_2 Activates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Activates Proliferation Proliferation ERK1_2->Proliferation This compound This compound This compound->PAK1 Inhibits

This compound inhibits the PAK1-mediated Raf/MEK/ERK signaling pathway.

Experimental Protocols

The determination of the kinase inhibitory profile of this compound was conducted using a robust in vitro kinase assay.

In Vitro Kinase Inhibition Assay (Z'-LYTE™)

Objective: To determine the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) of this compound against a panel of kinases.

Materials:

  • Recombinant human kinases (e.g., PAK1, PAK2, PAK4)

  • ATP

  • Kinase-specific peptide substrate

  • This compound

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Microplates (e.g., 384-well)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in the assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • The kinase, peptide substrate, and this compound (or DMSO for control) are added to the wells of the microplate.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

  • Detection:

    • The ADP-Glo™ reagent is added to the wells to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is then added to convert the generated ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis:

    • The luminescence is measured using a plate reader.

    • The amount of ADP generated is proportional to the kinase activity.

    • The percentage of inhibition is calculated for each concentration of this compound relative to the DMSO control.

    • The IC50 values are determined by fitting the data to a four-parameter logistic dose-response curve.

    • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.

This standardized protocol ensures the generation of reliable and reproducible data for comparing the potency and selectivity of kinase inhibitors like this compound.

Conclusion

This compound is a potent and selective inhibitor of Group I PAKs, with significantly less activity against the Group II member PAK4. While it exhibits an excellent overall selectivity profile, it does show inhibitory activity against a small number of other kinases, which should be taken into consideration when designing and interpreting experiments. The provided experimental protocol offers a standardized method for researchers to independently verify these findings or to assess the activity of other inhibitors. This comprehensive guide serves as a valuable resource for the scientific community in the ongoing efforts of kinase inhibitor research and development.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Handling FRAX1036

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling FRAX1036. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.

This compound is a potent inhibitor of p21-activated kinases (PAKs), with known activity against PAK1, PAK2, and PAK4.[1] Due to its biological activity, it must be handled with care, following established protocols for hazardous chemical compounds. The following guidelines provide a comprehensive operational and disposal plan.

Essential Safety and Handling Protocols

A multi-layered approach to personal protective equipment (PPE) is mandatory when handling this compound in both solid and solution form.

Personal Protective Equipment (PPE)
Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Respirator: NIOSH-approved N95 or higher-rated respirator. - Gloves: Two pairs of nitrile gloves (double-gloving). - Eye Protection: Chemical splash goggles. - Lab Coat: Dedicated, disposable, non-absorbent lab coat. - Ventilation: Certified chemical fume hood or powder containment hood.
Solution Preparation and Handling - Gloves: Two pairs of nitrile gloves. - Eye Protection: Chemical splash goggles or a face shield. - Lab Coat: Standard laboratory coat. - Ventilation: Chemical fume hood.
Cell Culture and In Vitro Assays - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Containment: Class II biological safety cabinet.
First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
Skin Contact Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation or rash occurs, get medical advice/attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.
Inhalation Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.

Experimental Workflow and Handling Procedures

The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.

FRAX1036_Workflow Experimental Workflow for this compound Handling cluster_receiving Receiving and Storage cluster_preparation Preparation of Stock Solution cluster_experimentation In Vitro Experimentation cluster_disposal Waste Disposal receiving Receive and Inspect Package storage Store at -20°C in a designated, labeled area receiving->storage Log in inventory weighing Weigh solid this compound in a fume hood storage->weighing Retrieve from storage dissolving Dissolve in appropriate solvent (e.g., DMSO) weighing->dissolving aliquoting Aliquot stock solution into single-use vials dissolving->aliquoting store_solution Store stock solution at -20°C or -80°C aliquoting->store_solution treatment Treat cells with this compound working solution in a biosafety cabinet store_solution->treatment Prepare working solution cell_plating Plate cells (e.g., 4x10^3 cells/well in 96-well plate) cell_plating->treatment incubation Incubate for the desired duration (e.g., 72 hours) treatment->incubation assay Perform downstream analysis (e.g., AlamarBlue, Caspase 3/7 assay) incubation->assay solid_waste Collect contaminated solid waste (gloves, tips) in a labeled hazardous waste container assay->solid_waste liquid_waste Collect contaminated liquid waste (media, unused solutions) in a labeled hazardous waste container assay->liquid_waste disposal Dispose of waste through an approved hazardous waste program solid_waste->disposal liquid_waste->disposal

Caption: Experimental Workflow for Handling this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueSource
Ki (PAK1) 23.3 nM[1]
Ki (PAK2) 72.4 nM[1]
Ki (PAK4) 2.4 µM[1]
Storage (Stock Solution) -20°C for 1 year, -80°C for 2 years[1]
In Vivo Dosage (Mice) 20-30 mg/kg, oral gavage, daily[2][3]

Mechanism of Action and Signaling Pathway

This compound is a Group I PAK inhibitor, targeting PAK1 and PAK2. These kinases are crucial downstream effectors of the Rho family GTPases, Rac1 and Cdc42. By inhibiting PAK1/2, this compound can modulate various cellular processes, including cytoskeletal dynamics, cell proliferation, and survival. The diagram below illustrates the simplified signaling pathway affected by this compound.

FRAX1036_Pathway This compound Signaling Pathway Rac1_Cdc42 Rac1 / Cdc42 (Active) PAK1_PAK2 PAK1 / PAK2 Rac1_Cdc42->PAK1_PAK2 Activates Downstream Downstream Effectors (e.g., Stathmin) PAK1_PAK2->Downstream Phosphorylates Apoptosis Increased Apoptosis (e.g., Cleaved PARP) PAK1_PAK2->Apoptosis Inhibition Leads to This compound This compound This compound->PAK1_PAK2 Inhibits Microtubule Altered Microtubule Organization Downstream->Microtubule

Caption: this compound Signaling Pathway.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, tubes, gloves, and absorbent pads, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain.

  • Decontamination: All non-disposable equipment should be decontaminated thoroughly after use.

  • Final Disposal: All hazardous waste must be disposed of through an approved institutional or commercial hazardous waste program. Follow all local, state, and federal regulations for hazardous waste disposal.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.